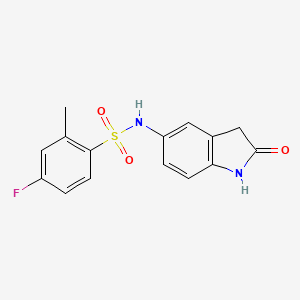

4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3S/c1-9-6-11(16)2-5-14(9)22(20,21)18-12-3-4-13-10(7-12)8-15(19)17-13/h2-7,18H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVWHTMVZRPWTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-oxoindoline-5-amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its therapeutic potential due to its unique chemical structure and biological activities. Its applications include:

- Antimicrobial Activity : Research indicates that 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide exhibits strong antimicrobial properties against various bacterial strains. For instance, it has demonstrated effective bactericidal activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM.

- Anticancer Properties : In vitro studies have shown that this compound possesses antiproliferative effects against multiple cancer cell lines. It inhibits cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Biological Research

The compound is utilized in biological studies focusing on enzyme inhibition and protein interactions. Its role as an indole derivative allows it to impact various biochemical pathways, contributing to research in:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, making it a valuable tool for understanding enzymatic processes.

- Protein Interactions : Studies are ongoing to explore how this compound interacts with proteins, which could lead to insights into disease mechanisms and potential therapeutic targets.

Material Science

In material science, 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is investigated for its properties in developing new materials with specific functionalities. Its unique structure may lend itself to applications in creating advanced materials for electronics or pharmaceuticals.

Pharmaceutical Development

Given its promising biological activities, this compound is a candidate for drug development, particularly in fields where sulfonamide derivatives have been effective historically. Its potential applications include:

- Antiviral Agents : The compound's broad-spectrum biological activities suggest it may be effective against viral infections, warranting further investigation into its antiviral properties.

Case Studies and Research Findings

Research studies have documented the synthesis, characterization, and biological activities of 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide:

- Synthesis : The compound is synthesized through the condensation of 5-fluoroindoline-2,3-dione with suitable sulfonamide derivatives, followed by purification techniques such as column chromatography.

- Characterization : Techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

- Biological Activity Studies : Various studies have reported on the antimicrobial and anticancer activities of this compound, highlighting its potential as a lead candidate for further pharmaceutical development .

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Indolinone and Indole Families

(3Z)-N-(3-((1H-Imidazol-5-yl)-methylene)-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide (FC85)

- Core Structure: Shares the 2-oxoindolin-5-yl sulfonamide backbone but incorporates a 4-methylbenzenesulfonamide group and an imidazole-methylene substituent at the 3-position of the indolinone ring .

- Synthesis: Prepared via condensation of 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide with 1H-imidazole-5-carboxaldehyde in ethanol under reflux, catalyzed by piperidine .

- Key Differences: The absence of fluorine in FC85’s benzene ring reduces electron-withdrawing effects compared to the target compound.

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )

- Core Structure: An indole-2-carboxamide with a 5-fluoro substituent and a benzophenone-linked phenyl group .

- Synthesis: Synthesized via sodium ethoxide-catalyzed reaction between ethyl-5-fluoroindole-2-carboxylate and 4-aminobenzophenone in DMSO under reflux (37.5% yield) .

- Key Differences: The indole core replaces the indolinone moiety, altering electronic properties and conformational flexibility.

5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4, )

- Core Structure : Similar to Compound 3 but with a 4-methylbenzoyl substituent .

- Synthesis : Lower yield (10%) due to steric hindrance from the methylbenzoyl group during coupling .

- Key Differences :

- The methyl group on the benzoyl ring may enhance lipophilicity compared to the target compound’s fluoro-methyl combination.

Physicochemical and Spectroscopic Comparisons

Table 1: Physical Properties of Selected Compounds

Table 2: Elemental Analysis and Spectral Data

Key Observations :

- Lower yields in indole-carboxamide analogs (e.g., 10% for Compound 4) suggest steric or electronic challenges during synthesis, which may also apply to the target compound if similar coupling methods are used .

Biological Activity

4-Fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is , with a molecular weight of 334.4 g/mol. The presence of the fluorine atom and the sulfonamide group contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.4 g/mol |

| CAS Number | 921787-67-9 |

Research indicates that compounds similar to 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide exhibit various mechanisms of action, including:

- Antiproliferative Activity : Indole derivatives have shown significant antiproliferative effects against various cancer cell lines, often leading to cell cycle arrest at the G2/M phase .

- Antimicrobial Properties : The compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some studies highlighting its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

- Inhibition of Protein Synthesis : Similar compounds have been found to inhibit protein synthesis pathways, which is crucial for their bactericidal activity .

Anticancer Activity

Several studies have evaluated the anticancer potential of 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide:

- Study on Cell Lines : In vitro tests revealed that this compound exhibits IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. For instance, compounds with similar structures showed IC50 values ranging from 8.38 µM to 11.67 µM against specific cancer types .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated in several contexts:

- Inhibition of Biofilm Formation : The compound demonstrated significant inhibition of biofilm formation in Candida species and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) reported as low as 31.1 µg/mL for certain strains .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.1 - 62.2 |

| Candida albicans | 62.5 - 125 |

Antiviral Activity

Emerging research suggests potential antiviral properties:

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution or coupling reactions to introduce the sulfonamide group to the indolinone core. Use Design of Experiments (DoE) to optimize parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor reaction progress via TLC or HPLC (as in sulfonamide separation protocols ). For purification, employ column chromatography with gradients tailored to the compound’s polarity, followed by recrystallization in ethanol/water mixtures. Validate purity using NMR (¹H/¹³C) and HRMS .

Q. How can researchers reliably characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks using single-crystal X-ray analysis (refer to protocols for sulfonamide derivatives ).

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and assess sulfonamide-group reactivity .

- UV-Vis and fluorescence spectroscopy : Analyze electronic transitions influenced by the fluorine substituent and indolinone moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity, particularly in enzyme inhibition or receptor binding?

- Methodological Answer :

- Target selection : Prioritize enzymes like carbonic anhydrase or kinases, where sulfonamide derivatives are known to interact .

- Assay design : Use fluorescence-based enzymatic assays (e.g., Förster resonance energy transfer) with controlled pH and temperature. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

- Data interpretation : Apply multivariate regression to correlate substituent electronic effects (fluorine’s electronegativity, methyl’s steric impact) with IC₅₀ values .

Q. What strategies resolve contradictions in solubility or bioactivity data across different experimental setups?

- Methodological Answer :

- Solubility discrepancies : Compare logP values (calculated vs. experimental) using shake-flask methods in buffers of varying pH. Address outliers via co-solvent systems (e.g., PEG-400) .

- Bioactivity variability : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

- Methodological Answer :

- Solvent screening : Test mixed solvents (e.g., DMSO/water, acetone/heptane) to induce slow crystallization. Use seed crystals from analogous sulfonamides .

- Temperature gradients : Employ vapor diffusion at 4°C to stabilize weak intermolecular interactions (e.g., C–H···O bonds) .

- Cryo-protection : Soak crystals in glycerol-containing solutions before flash-freezing for X-ray data collection .

Methodological Framework for Data Interpretation

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity or degradation pathways?

- Methodological Answer :

- Degradation analysis : Use LC-MS to identify hydrolytic or oxidative byproducts. Apply first-order kinetics models under accelerated conditions (e.g., 40°C/75% RH) .

- Mechanistic insights : Link degradation pathways to frontier molecular orbitals (HOMO/LUMO) via DFT, focusing on the sulfonamide group’s susceptibility to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.